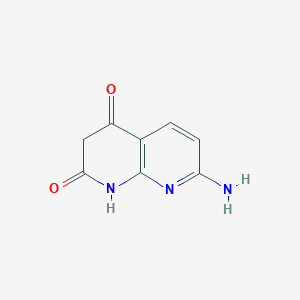
7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, one might use a series of reactions involving nitration, reduction, and cyclization to form the desired naphthyridinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes. Molecular targets could include specific proteins or nucleic acids, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-1,8-naphthyridin-2(1H)-one
- 4-Hydroxy-1,8-naphthyridin-2(1H)-one
- 7-Amino-4-hydroxyquinoline
Uniqueness
The unique combination of amino and hydroxy groups in the naphthyridinone structure might confer specific properties, such as enhanced binding affinity to biological targets or unique reactivity in chemical synthesis.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-amino-1H-1,8-naphthyridine-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-2H,3H2,(H3,9,10,11,13) |
InChI Key |
KMOSOPVCJWYXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(NC1=O)N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)

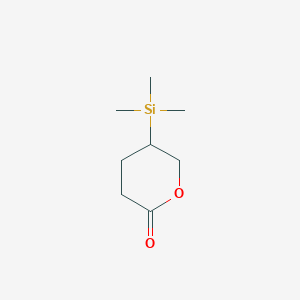
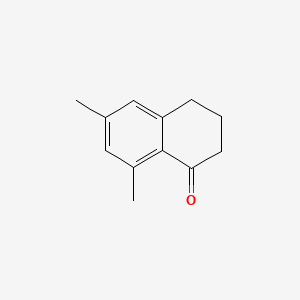
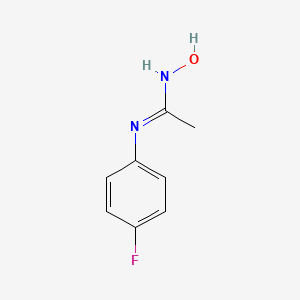
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
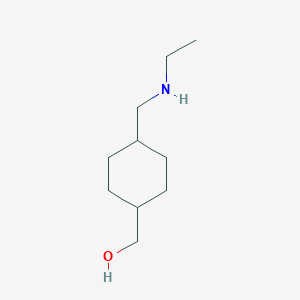

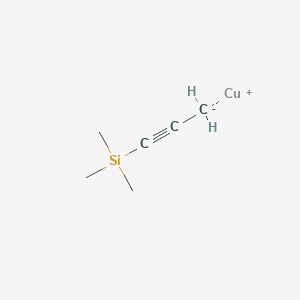
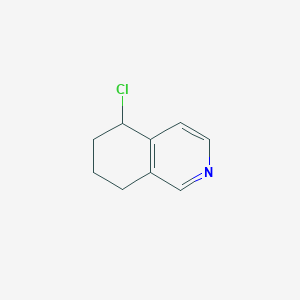

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
